molecular formula C18H22O2 B567596 (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol CAS No. 1246213-25-1

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Cat. No. B567596
M. Wt: 270.372
InChI Key: UFLPOMDYTCFGTE-UHFFFAOYSA-N
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Description

The compound (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is an organic compound that contains a benzyl ester and a tert-butyl ether . The benzyl ester group is a common protecting group in organic synthesis, often used to protect carboxylic acids . The tert-butyl ether group is also a common protecting group, often used to protect alcohols .


Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions. For example, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . An esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant is catalyzed by novel ionic iron(III) complexes containing an imidazolinium cation . This reaction offers a broad generality and tolerates sterically hindered starting materials .


Molecular Structure Analysis

The molecular structure of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is characterized by the presence of a benzyl ester and a tert-butyl ether . These groups are attached to a phenyl ring, which is part of the benzyl ester group .


Chemical Reactions Analysis

Ethers, such as tert-butyl ethers, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .

Scientific Research Applications

Catalysis and Synthesis

  • Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

    The use of gold(I) catalysis in the synthesis of alkyl allylic ethers demonstrates the potential of similar phenolic compounds in regio- and stereoselective synthesis processes. Gold(I)-catalyzed reactions effectively produce various substituted allenes and alcohols, indicating the versatility of gold(I) catalysts in organic synthesis (Zhang & Widenhoefer, 2008).

  • Palladium(II) Complexes in Catalytic Activation

    Sterically hindered selenoether ligands, derived from reactions involving similar phenolic compounds, have been used to create palladium(II) complexes. These complexes serve as efficient catalysts for Suzuki–Miyaura coupling, highlighting the role of phenolic derivatives in facilitating carbon-carbon bond formation (Kumar et al., 2014).

Photophysical Properties and Materials Science

  • Photophysical Properties of Benzoxazolyl Derivatives: The study of benzoxazolyl derivatives with substituted phenyl rings reveals the impact of substituents on photophysical properties. Such investigations are crucial for the development of new materials with tailored optical properties, indicating the potential application of similar phenolic compounds in materials science (Guzow et al., 2005).

Complexation and Sensor Development

  • Complexation with Alkali Metal Cations: Derivatives of calix[4]arene, closely related to the subject compound, have been synthesized and studied for their ability to complex with alkali metal ions. This research has implications for the development of new sensor materials and separation technologies (Gharib et al., 2006).

Antioxidant and Neuroprotective Activities

  • Neuroprotective Activity of Benzoxazine Antioxidants: Compounds with benzoxazine structures, similar to the phenolic compound , have shown neuroprotective activities in models of brain damage. This suggests the potential application of phenolic derivatives in developing treatments for neurological conditions (Largeron et al., 2001).

Hydrogen Bonding and Conformational Studies

  • Solvent Effects on Hydrogen Bonding: The study of alkyl-substituted alkoxybenzyl alcohols, similar to the compound of interest, has provided insights into the effects of solvent on hydrogen bonding and molecular conformation. This research has implications for understanding molecular interactions and designing functional materials (Lomas & Adenier, 2001).

properties

IUPAC Name

(5-tert-butyl-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLPOMDYTCFGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732343
Record name [2-(Benzyloxy)-5-tert-butylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

CAS RN

1246213-25-1
Record name 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-5-tert-butylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of compound 3 (974 g, 3.63 mol) in MeOH (4000 mL) was slowly added NaBH4 (121 g, 3.20 mol) at 0-20° C. The solution was left stirring at 15° C. for 3 hours, and then cooled to 0° C. 2N HCl (aq) (1300 mL) was added dropwise at below 20° C. The solution was then filtered and evaporated to dryness, and the residue was dissolved in MTBE (5 L). The solution was then washed with water (2 L×2) and brine (1.5 L×1). Evaporation of the solvent gave compound 4 as a light-yellow solid which was used in the next reaction without further purification. 1H NMR (DMSO-d6; 400 MHz) δ 7.40 (m), δ 7.32 (m), δ 7.17 (m), δ 6.91 (m), δ 5.09 (s), δ 5.00 (t), δ 4.56 (d), δ 1.26 (s).
Quantity
974 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
reactant
Reaction Step Three

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